(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione
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Overview
Description
(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopropane]-1,4-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopropane]-1,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the spiro-cyclopropane moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopropane]-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopropane]-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopropane]-1,4-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Atorvastatin Related Compound E: A compound related to atorvastatin, used in pharmaceutical research.
Uniqueness
(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1’-cyclopropane]-1,4-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-7-6-2-1-5-11(6)8(13)9(10-7)3-4-9/h6H,1-5H2,(H,10,12)/t6-/m0/s1 |
InChI Key |
UJYOQFVXMWIEBX-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3(CC3)C(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)NC3(CC3)C(=O)N2C1 |
Origin of Product |
United States |
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